TAK-733

Descripción general

Descripción

TAK-733 es un inhibidor alostérico, selectivo, no competitivo con ATP, de la quinasa de la proteína quinasa activada por mitógeno 1 y 2 (MEK1/2), en investigación, disponible por vía oral. Ha demostrado efectos antitumorales significativos contra diversas líneas celulares cancerosas y modelos de xenotrasplantes . This compound es particularmente conocido por su capacidad para inhibir la señalización de MEK con una IC50 de 2–5 nM .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

TAK-733 se sintetiza a través de una serie de reacciones químicas que involucran derivados de piridopirimidina. La ruta sintética suele incluir los siguientes pasos:

Formación del Núcleo de Piridopirimidina: La estructura del núcleo se sintetiza haciendo reaccionar materiales de partida adecuados en condiciones controladas.

Reacciones de Sustitución: Se introducen varios sustituyentes, como (2R)-2,3-dihidroxipropil, (2-fluoro-4-yodofenil)amino, fluoro y grupos metilo, en posiciones específicas del núcleo de piridopirimidina.

Purificación: El producto final se purifica utilizando técnicas como la recristalización o la cromatografía para alcanzar la pureza deseada.

Métodos de Producción Industrial

La producción industrial de this compound implica escalar el proceso de síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción, utilizar reactores más grandes y emplear sistemas automatizados para la monitorización y el control. El proceso de producción debe cumplir con las Buenas Prácticas de Fabricación (GMP) para garantizar la calidad y la seguridad del compuesto .

Análisis De Reacciones Químicas

Tipos de Reacciones

TAK-733 experimenta varias reacciones químicas, entre ellas:

Oxidación: this compound se puede oxidar en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción se pueden utilizar para modificar ciertos grupos funcionales dentro del compuesto.

Sustitución: This compound puede experimentar reacciones de sustitución en las que se sustituyen sustituyentes específicos por otros grupos.

Reactivos y Condiciones Comunes

Oxidación: Se pueden utilizar agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Normalmente se emplean agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.

Sustitución: Las reacciones de sustitución suelen implicar reactivos como halógenos o agentes alquilantes.

Principales Productos

Los principales productos que se forman a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede dar lugar a derivados oxidados con grupos funcionales alterados, mientras que las reacciones de sustitución pueden producir diversos análogos sustituidos de this compound .

Aplicaciones Científicas De Investigación

TAK-733 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Investigación del Cáncer: this compound ha mostrado una actividad antitumoral significativa contra el melanoma, el cáncer colorrectal y otros tumores sólidos. .

Estudios de Transducción de Señales: This compound se utiliza para estudiar la vía de señalización MEK/ERK, que desempeña un papel crucial en la proliferación celular, la supervivencia y la diferenciación.

Desarrollo de Fármacos: This compound sirve como compuesto principal para desarrollar nuevos inhibidores de MEK con perfiles de eficacia y seguridad mejorados.

Mecanismo De Acción

TAK-733 ejerce sus efectos inhibiendo selectivamente MEK1/2, que son componentes clave de la vía de señalización Ras/Raf/MEK/ERK. Esta vía participa en la proliferación celular, la supervivencia, la motilidad, la diferenciación y la angiogénesis . Al inhibir MEK1/2, this compound evita la fosforilación y activación de la cinasa regulada por señales extracelulares (ERK), lo que lleva a la supresión de los eventos de señalización posteriores que promueven el crecimiento tumoral y la supervivencia .

Comparación Con Compuestos Similares

TAK-733 se compara con otros inhibidores de MEK, como trametinib, cobimetinib y selumetinib. Estos son algunos puntos clave de comparación:

Selectividad: This compound es altamente selectivo para MEK1/2, con efectos mínimos fuera del objetivo.

Lista de Compuestos Similares

- Trametinib

- Cobimetinib

- Selumetinib

- Binimetinib

Actividad Biológica

TAK-733 is a selective allosteric inhibitor of MEK1/2, part of the RAS/RAF/MEK/ERK signaling pathway, which plays a crucial role in cell proliferation and survival. This compound has been extensively studied for its antitumor activity across various cancer types, particularly melanoma and colorectal cancer (CRC). This article synthesizes findings from multiple studies to provide a comprehensive overview of the biological activity of this compound.

This compound exerts its effects by inhibiting MEK1/2, leading to decreased phosphorylation of ERK1/2 (pERK), a key downstream effector in the MAPK pathway. This inhibition results in reduced cell proliferation and increased apoptosis in cancer cells. The compound has demonstrated potent activity in vitro and in vivo against several cancer cell lines and patient-derived xenograft models.

In Vitro Studies

-

Cell Viability and Proliferation :

- In HL60 myeloid leukemia cells, this compound reduced cell viability in a dose-dependent manner, with significant effects observed at concentrations as low as 2.5 μM. At 5 μM, MAPK activity was reduced to approximately 80% .

- In melanoma models, this compound showed broad activity across various cell lines, with IC50 values generally below 0.1 μmol/L. Tumor regression was noted in 45% of patient-derived xenografts .

- Cell Cycle Effects :

- Apoptosis Induction :

In Vivo Studies

In murine models, this compound demonstrated significant tumor growth inhibition across various tumor types:

| Tumor Type | Response Rate | Dosing Regimen |

|---|---|---|

| Melanoma | 45% regression | 10-25 mg/kg daily |

| Colorectal Cancer | 82% sensitivity | Various patient-derived explants |

| Multiple Myeloma | Significant growth suppression | 2.5-5 μM over 48 hours |

This compound has shown efficacy not only against BRAF-mutant melanoma but also against BRAF wild-type models, indicating its potential as a treatment option where other therapies may fail .

Case Studies

- Melanoma : In a study involving eleven patient-derived melanoma explants treated with this compound, tumor growth inhibition ranged from 0% to 100%. Notably, BRAF V600E and NRAS mutational status did not correlate with responsiveness to the drug .

- Colorectal Cancer : A study involving fifty-four CRC cell lines found that this compound exhibited significant antitumor activity, particularly against BRAF/KRAS/NRAS mutant tumors. Fifteen primary human tumor explants showed sensitivity to this compound, with nine exhibiting tumor regression .

- Multiple Myeloma : this compound was tested against MM cell lines with promising results showing reduced proliferation and enhanced apoptosis when combined with other targeted therapies like proteasome inhibitors .

Propiedades

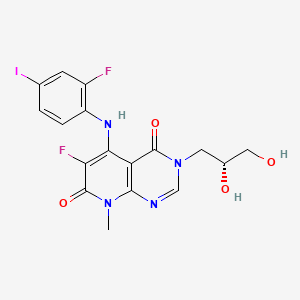

IUPAC Name |

3-[(2R)-2,3-dihydroxypropyl]-6-fluoro-5-(2-fluoro-4-iodoanilino)-8-methylpyrido[2,3-d]pyrimidine-4,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F2IN4O4/c1-23-15-12(16(27)24(7-21-15)5-9(26)6-25)14(13(19)17(23)28)22-11-3-2-8(20)4-10(11)18/h2-4,7,9,22,25-26H,5-6H2,1H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCLQNICOARASSR-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=C(C1=O)F)NC3=C(C=C(C=C3)I)F)C(=O)N(C=N2)CC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=C(C(=C(C1=O)F)NC3=C(C=C(C=C3)I)F)C(=O)N(C=N2)C[C@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F2IN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20648089 | |

| Record name | 3-[(2R)-2,3-Dihydroxypropyl]-6-fluoro-5-(2-fluoro-4-iodoanilino)-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1035555-63-5 | |

| Record name | TAK-733 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1035555635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TAK-733 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12241 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-[(2R)-2,3-Dihydroxypropyl]-6-fluoro-5-(2-fluoro-4-iodoanilino)-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TAK-733 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5J61HSP0QJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.